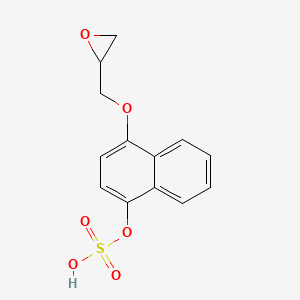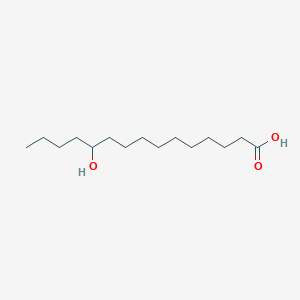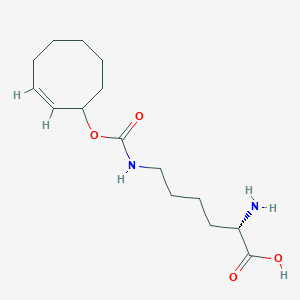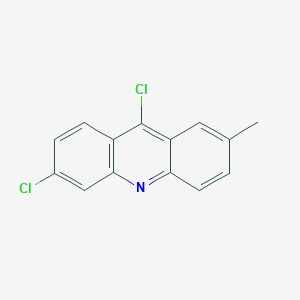
6,9-Dichloro-2-methylacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,9-Dichloro-2-methylacridine is a chemical compound with the molecular formula C14H9Cl2N. It belongs to the acridine family, which is known for its wide range of applications in various fields such as chemistry, biology, and medicine. Acridines are heterocyclic compounds containing nitrogen and are characterized by their planar structure, which allows them to interact with biological molecules effectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dichloro-2-methylacridine typically involves the chlorination of 2-methylacridine. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-100°C to ensure the selective chlorination at the 6 and 9 positions of the acridine ring.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
6,9-Dichloro-2-methylacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 6 and 9 positions can be substituted with other functional groups such as amines, hydroxyl groups, or alkyl groups.
Oxidation Reactions: The methyl group at the 2 position can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The acridine ring can be reduced to form dihydroacridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and alkyl halides. The reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the acridine ring.
Major Products Formed
Substitution Reactions: Products include 6,9-diamino-2-methylacridine, 6,9-dihydroxy-2-methylacridine, and 6,9-dialkyl-2-methylacridine.
Oxidation Reactions: Products include 6,9-dichloro-2-carboxyacridine and 6,9-dichloro-2-formylacridine.
Reduction Reactions: Products include 6,9-dichloro-2-methyl-1,2-dihydroacridine.
Wissenschaftliche Forschungsanwendungen
6,9-Dichloro-2-methylacridine has a wide range of applications in scientific research:
Biology: Acridine derivatives are known for their ability to intercalate into DNA, making them useful in studying DNA-protein interactions and as potential anticancer agents.
Medicine: this compound and its derivatives have shown promise as antimicrobial and antitumor agents. They are being investigated for their potential use in treating bacterial infections and cancer.
Industry: Acridine compounds are used as dyes and pigments in the textile and printing industries due to their vibrant colors and stability.
Wirkmechanismus
The mechanism of action of 6,9-Dichloro-2-methylacridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of the DNA double helix, inhibiting the replication and transcription processes. The compound can also interact with various enzymes involved in DNA repair and replication, further enhancing its biological activity. The presence of chlorine atoms at the 6 and 9 positions enhances the compound’s ability to form stable complexes with DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,9-Dichloro-2-methoxyacridine: Similar in structure but with a methoxy group at the 2 position instead of a methyl group.
9-Chloroacridine: Contains a single chlorine atom at the 9 position.
2-Methylacridine: Lacks the chlorine atoms at the 6 and 9 positions.
Uniqueness
6,9-Dichloro-2-methylacridine is unique due to the presence of chlorine atoms at both the 6 and 9 positions, which enhances its reactivity and ability to form stable complexes with biological molecules. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
94355-79-0 |
|---|---|
Molekularformel |
C14H9Cl2N |
Molekulargewicht |
262.1 g/mol |
IUPAC-Name |
6,9-dichloro-2-methylacridine |
InChI |
InChI=1S/C14H9Cl2N/c1-8-2-5-12-11(6-8)14(16)10-4-3-9(15)7-13(10)17-12/h2-7H,1H3 |
InChI-Schlüssel |
JBDXTNVEZNZFCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


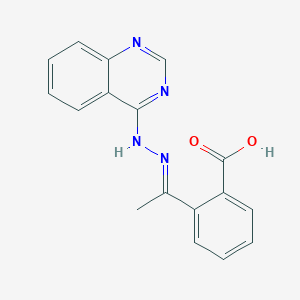


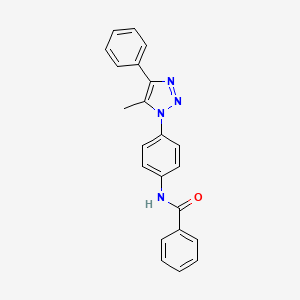
![2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol](/img/structure/B12938752.png)
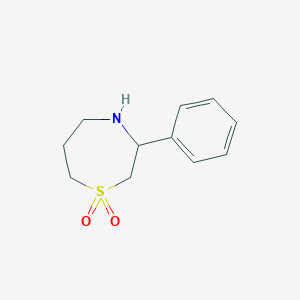
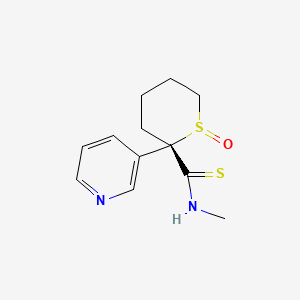
![Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate](/img/structure/B12938764.png)
